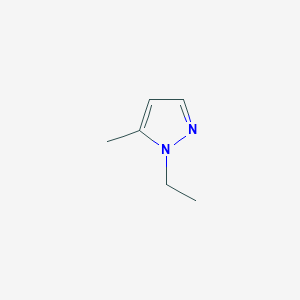

1-ethyl-5-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

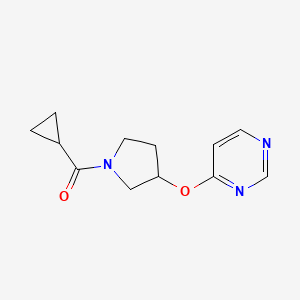

“1-ethyl-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

Pyrazole compounds, including “1-ethyl-5-methyl-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a study describes the synthesis of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of “1-ethyl-5-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 5-position with a methyl group .

Chemical Reactions Analysis

Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .

Physical And Chemical Properties Analysis

“1-ethyl-5-methyl-1H-pyrazole” appears as a white to cream or pale yellow crystalline powder . It has a molecular weight of 110.16 g/mol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Pyrazoles serve as privileged scaffolds in drug discovery. Researchers have explored various pyrazole derivatives as potential agents for treating diseases such as cancer, diabetes, inflammation, and microbial infections. These compounds often exhibit promising pharmacological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

Coordination Chemistry and Ligands

Pyrazoles can act as ligands in coordination chemistry. For instance, 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester forms complexes with metal ions, influencing their reactivity and catalytic properties . These complexes have applications in catalysis and materials science.

Photoredox Reactions and Organic Synthesis

Researchers have explored pyrazoles in photoredox reactions, where light initiates electron transfer processes. These reactions enable the synthesis of complex molecules with high efficiency. Pyrazoles serve as both directing and transforming groups, facilitating the construction of diverse chemical structures .

Biological Activity and Mechanism Studies

Specific pyrazole derivatives exhibit intriguing biological activities. For example, synthesized pyrazole derivatives have been investigated for their effects on cell cycle regulation, wound healing, and apoptosis . Understanding their mechanisms of action contributes to drug development and disease treatment.

Materials Science and Optoelectronics

Pyrazoles can be incorporated into materials for optoelectronic applications. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), solar cells, and sensors. Researchers explore novel pyrazole-based materials to enhance device performance.

Mecanismo De Acción

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethyl and methyl groups in “1-ethyl-5-methyl-1H-pyrazole” could affect its solubility and therefore its absorption and distribution in the body .

Safety and Hazards

Direcciones Futuras

Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications.

Propiedades

IUPAC Name |

1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWJXJSHIXFLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)

![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)